3-[(1,3-Thiazol-2-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-(1,3-thiazol-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIGPTCLOQMDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Method
One of the established routes to prepare 3-[(1,3-Thiazol-2-yl)amino]benzoic acid derivatives involves nucleophilic substitution reactions between halogenated thiazole compounds and aminobenzoic acids.
- Procedure:
A typical example involves reacting 2-bromo-4-substituted thiazole with 2-aminobenzoic acid under acidic conditions (hydrochloric acid) to facilitate nucleophilic aromatic substitution where the amino group of the benzoic acid attacks the halogenated thiazole. This reaction yields the corresponding 2-((4-substituted thiazol-2-yl)amino)benzoic acid derivative. - Yields and Challenges:
The yield of this reaction can be low; for instance, a reported synthesis of 2-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid achieved only about 2% yield, likely due to steric hindrance and electronic effects preventing efficient substitution.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-bromo-4-(3-nitrophenyl)thiazole + 2-aminobenzoic acid in HCl | Formation of this compound derivative (low yield) |
Hantzsch-Type Synthesis
The Hantzsch synthesis is a classical method for constructing thiazole rings and can be adapted for preparing aminothiazole derivatives linked to benzoic acid.
- Method Overview:
The synthesis typically starts from 2-bromoacetophenones and thiourea intermediates, which undergo cyclization to form the thiazole ring. The thioureas themselves are prepared from isothiocyanate intermediates, which are generated by reacting aniline derivatives with carbon disulfide in the presence of triethylamine, followed by iodine oxidation. - Application to Target Compound:
For the preparation of this compound, the aniline derivative would be 3-aminobenzoic acid or its derivatives. After forming the thiazole ring via Hantzsch synthesis in ethanol, the products precipitate upon water addition and are purified by recrystallization or chromatography. - Yields:
The yields vary depending on the substrate but are generally moderate to good, with purity above 95% after purification.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Aniline derivative + carbon disulfide + triethylamine + iodine | Formation of isothiocyanate intermediate |
| 2 | Isothiocyanate + ammonia solution → thiourea intermediate | Thiourea formation |
| 3 | Thiourea + 2-bromoacetophenone in ethanol (Hantzsch synthesis) | Cyclization to aminothiazole derivative |
| 4 | Precipitation, recrystallization, or HPLC purification | Pure this compound |
Esterification and Saponification Modifications
In some cases, the carboxylic acid group on the benzoic acid moiety is protected or modified to facilitate synthesis or purification.
- Methyl Ester Formation:
The carboxylic acid can be converted to a methyl ester derivative to improve solubility or reaction compatibility. This is typically done by esterification with methanol under acidic conditions. - Saponification:
After the synthesis of the ester intermediate, saponification with sodium hydroxide (NaOH) is carried out to regenerate the free carboxylic acid group, yielding the target this compound.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Carboxylic acid + methanol + acid catalyst | Methyl ester derivative |
| 2 | Ester + NaOH (saponification) | Regeneration of carboxylic acid |
Process Optimization and Purification Techniques
- Solvent Selection:
Common solvents include ethanol for Hantzsch synthesis, dichloromethane for extraction and purification steps, and sometimes hydrocarbon solvents like hexane or heptane for precipitation or washing. - Isolation Techniques:
Solvent removal is performed by filtration, rotary evaporation (e.g., Buchi Rotavapor), spray drying, freeze drying (lyophilization), or agitated thin film drying. - Purification:
Purification methods include recrystallization, washing with suitable solvents, and semi-preparative HPLC to achieve high purity (>95%) products.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Nucleophilic substitution | Halogenated thiazole + 2-aminobenzoic acid in HCl | Direct coupling | Low yield due to steric effects | ~2% (reported) |
| Hantzsch-type synthesis | 2-bromoacetophenones + thioureas in ethanol | Well-established, moderate to good yield | Multi-step, requires intermediate preparation | Moderate to good |
| Esterification/Saponification | Methanol + acid catalyst; NaOH for saponification | Facilitates purification | Additional steps | High for esterification step |
| Solid-phase synthesis (related) | Ortho-aminobenzenethiols + acid treatment | Efficient for benzothiazoles | Not directly applied to target | N/A |
Detailed Research Findings
The nucleophilic substitution method, while straightforward, suffers from low yield due to electronic and steric hindrance, especially when substituents are in close proximity to the reactive sites.
Hantzsch-type syntheses provide a versatile and reliable route to aminothiazole derivatives. The key step involves the formation of thiourea intermediates from isothiocyanates, which are then cyclized with bromoacetophenones. The reaction conditions are mild (ethanol solvent, room temperature to reflux), and the products precipitate out, simplifying isolation.
Modifications of the carboxylic acid group to esters and subsequent saponification allow for better handling and purification of intermediates and final products.
Purification by recrystallization or chromatographic methods ensures high purity, critical for pharmaceutical or biochemical applications of these compounds.
Advanced drying and solvent removal techniques such as lyophilization and spray drying are employed to obtain high-quality solid products.
Chemical Reactions Analysis
Types of Reactions: 3-[(1,3-Thiazol-2-yl)amino]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted thiazoles and benzoic acid derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Building Block:
3-[(1,3-Thiazol-2-yl)amino]benzoic acid serves as a versatile building block in organic synthesis. Its thiazole moiety allows for the creation of more complex derivatives through various chemical reactions such as oxidation, reduction, and substitution.
Comparison with Similar Compounds:
The compound's structural features differentiate it from other thiazole derivatives. For instance, it can be compared with thiazolidinediones and thiazolylbenzamides, which share the thiazole ring but differ in substituents that affect their chemical behavior and applications.
| Compound Type | Structural Features | Applications |
|---|---|---|
| This compound | Thiazole ring with amino and carboxylic acid groups | Synthesis of complex molecules |
| Thiazolidinediones | Thiazole ring with different functional groups | Diabetes treatment |
| Thiazolylbenzamides | Benzamide linked to thiazole | Antimicrobial agents |
Biological Applications
Antimicrobial Activity:
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing effective inhibition comparable to established antibiotics .
Case Study:
In a study evaluating thiazole derivatives' antimicrobial activity, compounds similar to this compound demonstrated significant potency against resistant strains of bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 μg/mL against Staphylococcus aureus , outperforming standard antibiotics like azithromycin (MIC = 40 μg/mL) .
Anticancer Potential:
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation through modulation of cellular pathways involved in growth regulation. The specific molecular mechanisms include interaction with key enzymes and receptors that are critical for tumor growth .
Medical Applications
Therapeutic Potential:
The therapeutic applications of this compound extend to treating inflammatory conditions and certain cancers. Its ability to modulate immune responses makes it a candidate for developing new anti-inflammatory drugs .
Case Studies:
- In vitro assays revealed that the compound significantly reduced cell viability in cancer cell lines, indicating potential for further development into an anticancer agent.
- Animal studies have shown promise in reducing inflammation markers when administered in models of inflammatory diseases .
Industrial Applications
Material Development:
In industrial settings, this compound is being explored for its potential in creating new materials with enhanced properties. Its unique chemical structure allows for modifications that can lead to innovative applications in coatings and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism of action can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Positional Isomerism: The meta vs. para substitution (e.g., 3- vs.
- Substituent Complexity: Adding groups like pyridine (C₁₅H₁₁N₃O₂S, ) or cyanophenyl (C₁₉H₁₅N₅O₂S, ) increases molecular weight and enhances interactions with biological targets (e.g., enzymes, receptors).
- Functional Group Impact : Electron-withdrawing groups (e.g., -CN in 6d ) improve cytotoxicity, while methoxy groups (compound 2 ) may enhance metabolic stability.
Key Findings:
- Multifunctionality : Derivatives with bulky substituents (e.g., 6d and 6e) exhibit broad-spectrum activity, likely due to increased hydrophobic interactions and target versatility .
- Protease Inhibition: The parent compound’s thiazole-benzoic acid scaffold is a known protease inhibitor template, as seen in SARS-CoV-2 studies .
Physicochemical Properties
Table 3: Physicochemical Data
Key Notes:
Biological Activity
3-[(1,3-Thiazol-2-yl)amino]benzoic acid is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides an overview of its biological activity, supported by data tables and research findings.
The compound plays a significant role in biochemical reactions by interacting with various enzymes and proteins. Key properties include:
- Antimicrobial Activity : Exhibits effectiveness against a range of bacterial strains.
- Antifungal Activity : Demonstrated activity against fungi such as Candida albicans and Aspergillus niger.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation through various mechanisms.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling Pathways : Modulates kinase activity and transcription factors.
- Gene Expression : Alters expression patterns associated with cell survival and apoptosis.
Molecular Mechanism
The molecular mechanism of action involves binding to specific biomolecules, leading to either inhibition or activation of their activities. This includes:
- Interaction with enzymes that regulate metabolic pathways.
- Modulation of receptor activity influencing cellular responses.
1. Antimicrobial Activity
A study showed that this compound displayed notable antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 10 µg/mL against Staphylococcus aureus, compared to azithromycin (MIC = 40 µg/mL) .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| Azithromycin | 40 | Staphylococcus aureus |
2. Antifungal Activity
In vitro studies revealed that the compound exhibits antifungal effects with varying MIC values against different fungal strains. For example:
| Fungal Strain | MIC (mM) |
|---|---|
| Candida albicans | 3.92–4.01 |
| Aspergillus niger | 4.01–4.23 |
3. Anticancer Activity
Research into the anticancer potential of this compound indicates its efficacy in inhibiting cell growth in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | <20 |
| HT-29 (colon) | <25 |
| Jurkat (leukemia) | <30 |
The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances its anticancer activity .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Anticonvulsant Properties : A derivative demonstrated significant anticonvulsant effects in animal models, suggesting potential therapeutic applications .
- Anti-inflammatory Effects : Compounds containing the thiazole moiety have shown promise in reducing inflammatory markers in vitro, indicating their potential use in treating inflammatory diseases .
Q & A
Advanced Research Question
- Single-crystal X-ray diffraction : Provides bond lengths, angles, and torsion angles. For example, the dihedral angle between the thiazole and benzoic acid planes can indicate conjugation efficiency .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain packing efficiency and stability .
How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carboxylate oxygen or thiazole nitrogen) .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify regions prone to nucleophilic attack .
Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates with alkyl halides).
What safety protocols are critical when handling this compound in the laboratory?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., volatile solvents like ethanol) .
- Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines .
How do solvent polarity and temperature affect the regioselectivity of thiazole-benzoic acid coupling reactions?
Advanced Research Question
- Polar aprotic solvents (e.g., DMF) : Enhance nucleophilicity of the thiazole amine, favoring N–C bond formation at the 2-position .
- Temperature : Higher temperatures (e.g., >350 K) may promote side reactions (e.g., decarboxylation), reducing yield .
Optimization : Use a solvent polarity index (SPI) scale to select ideal media. Ethanol (SPI = 5.2) balances reactivity and safety .
What analytical challenges arise in quantifying trace impurities in this compound?
Advanced Research Question
- HPLC-MS : Detects low-abundance byproducts (e.g., unreacted 2-aminothiazole) with a C18 column and acetonitrile/water gradient .
- Limitations : Co-elution of structurally similar impurities may require orthogonal methods (e.g., NMR hyphenated with LC) .
How can researchers design derivatives of this compound for enhanced pharmacokinetic properties?
Advanced Research Question
- Lipinski’s Rule of Five : Modify substituents to improve solubility (e.g., add hydroxyl groups) or reduce molecular weight (<500 Da) .
- Pro-drug strategies : Esterify the carboxylate group to enhance membrane permeability, with enzymatic cleavage in vivo .
What statistical methods are appropriate for validating reproducibility in synthetic yield data?
Basic Research Question
- ANOVA : Compare yields across multiple batches to identify outlier conditions (e.g., temperature fluctuations) .
- Standard Deviation (SD) : Acceptable SD <5% indicates robust protocols. Higher variability necessitates process refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
